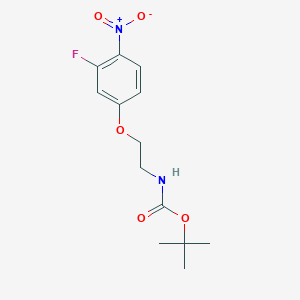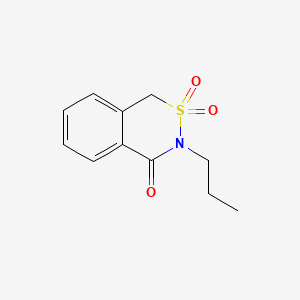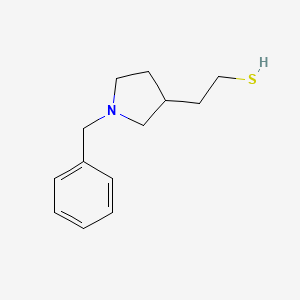
2-(1-Benzylpyrrolidin-3-yl)ethanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Benzylpyrrolidin-3-yl)ethanethiol is an organic compound that features a pyrrolidine ring substituted with a benzyl group and an ethanethiol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzylpyrrolidin-3-yl)ethanethiol typically involves the reaction of 1-benzylpyrrolidine with ethane-1-thiol under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction and improve yield. Detailed synthetic routes and reaction conditions can vary, but common methods involve nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Benzylpyrrolidin-3-yl)ethanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding thiols or other reduced forms.
Substitution: The benzyl group or the thiol group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can yield various substituted derivatives.
Aplicaciones Científicas De Investigación
2-(1-Benzylpyrrolidin-3-yl)ethanethiol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(1-Benzylpyrrolidin-3-yl)ethanethiol involves its interaction with molecular targets and pathways within biological systems. The thiol group can form covalent bonds with proteins and other biomolecules, potentially affecting their function. The benzyl group may also play a role in modulating the compound’s activity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1-Benzylpyrrolidin-3-yl)ethanamine
- 2-(1-Benzylpyrrolidin-3-yl)ethanol
- 2-(1-Benzylpyrrolidin-3-yl)ethanoic acid
Uniqueness
2-(1-Benzylpyrrolidin-3-yl)ethanethiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of the pyrrolidine ring, benzyl group, and thiol chain makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C13H19NS |
|---|---|
Peso molecular |
221.36 g/mol |
Nombre IUPAC |
2-(1-benzylpyrrolidin-3-yl)ethanethiol |
InChI |
InChI=1S/C13H19NS/c15-9-7-13-6-8-14(11-13)10-12-4-2-1-3-5-12/h1-5,13,15H,6-11H2 |
Clave InChI |
IEQJEGKMPSHREI-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC1CCS)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


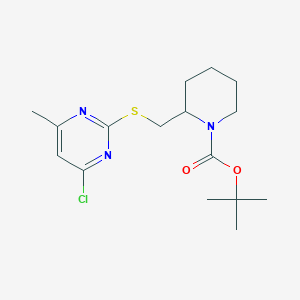
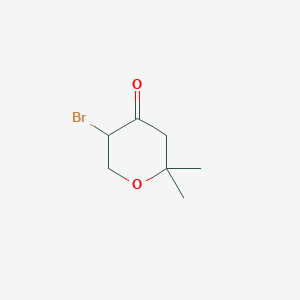
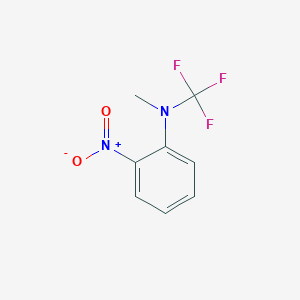
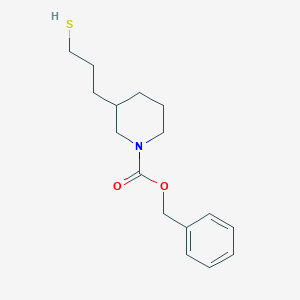
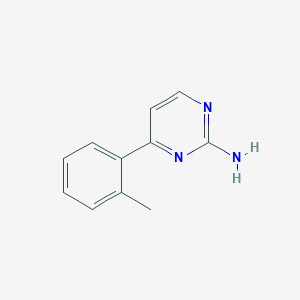
![5-Oxa-10-azatricyclo[7.1.0.0~4,6~]decane](/img/structure/B13967908.png)
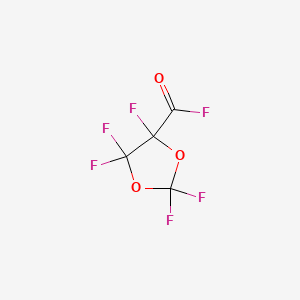

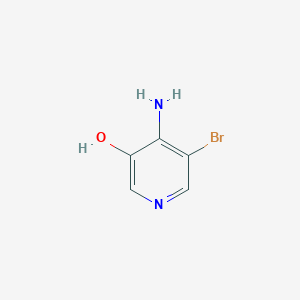
![Furo[2,3-f][1,3]benzoxazole](/img/structure/B13967944.png)
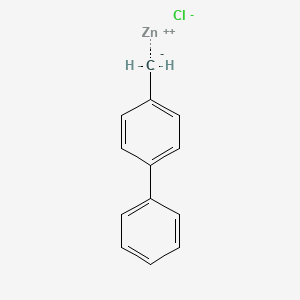
![1-Methyl-4-[1-(propan-2-yl)cyclopropyl]benzene](/img/structure/B13967949.png)
